molecular formula C21H19F3N4O2S B11256800 N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B11256800
M. Wt: 448.5 g/mol
InChI Key: SDKNNMYXQAURSF-UHFFFAOYSA-N
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Description

N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound featuring a pyrrolidine ring, a pyridazine ring, and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the construction of the pyridazine and pyrrolidine rings, followed by their functionalization and coupling. One common approach is the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of automated synthesis equipment and continuous flow reactors to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridazine rings contribute to its binding affinity and selectivity, while the trifluoromethyl group enhances its metabolic stability and bioavailability . The compound may modulate signaling pathways, inhibit enzyme activity, or alter gene expression to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is unique due to its combination of a pyrrolidine ring, a pyridazine ring, and a trifluoromethyl group, which collectively enhance its biological activity, selectivity, and stability. This makes it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C21H19F3N4O2S

Molecular Weight

448.5 g/mol

IUPAC Name

N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C21H19F3N4O2S/c22-21(23,24)16-4-3-5-18(14-16)31(29,30)27-17-8-6-15(7-9-17)19-10-11-20(26-25-19)28-12-1-2-13-28/h3-11,14,27H,1-2,12-13H2

InChI Key

SDKNNMYXQAURSF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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